7-Ethyl-5-methyl-6,7,8,9-tetrahydro-5H-pyrazino[2,3-d]azepin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Ethyl-5-methyl-6,7,8,9-tetrahydro-5H-pyrazino[2,3-d]azepin-2-amine is a heterocyclic compound that features a pyrazinoazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethyl-5-methyl-6,7,8,9-tetrahydro-5H-pyrazino[2,3-d]azepin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethylamine with a suitable diketone or diester, followed by cyclization using a strong acid or base as a catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of impurities and increasing overall efficiency.
Chemical Reactions Analysis
Types of Reactions
7-Ethyl-5-methyl-6,7,8,9-tetrahydro-5H-pyrazino[2,3-d]azepin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrazinoazepine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various hydrogenated derivatives.
Scientific Research Applications
7-Ethyl-5-methyl-6,7,8,9-tetrahydro-5H-pyrazino[2,3-d]azepin-2-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 7-Ethyl-5-methyl-6,7,8,9-tetrahydro-5H-pyrazino[2,3-d]azepin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 7-Ethyl-6-methyl-6,7,8,9-tetrahydro-5H-pyrazino[2,3-d]azepin-2-amine
- Quinoline derivatives
- Indole derivatives
Uniqueness
7-Ethyl-5-methyl-6,7,8,9-tetrahydro-5H-pyrazino[2,3-d]azepin-2-amine is unique due to its specific substitution pattern and the presence of both pyrazine and azepine rings. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
Molecular Formula |
C11H18N4 |
---|---|
Molecular Weight |
206.29 g/mol |
IUPAC Name |
7-ethyl-5-methyl-5,6,8,9-tetrahydropyrazino[2,3-d]azepin-2-amine |
InChI |
InChI=1S/C11H18N4/c1-3-15-5-4-9-11(8(2)7-15)13-6-10(12)14-9/h6,8H,3-5,7H2,1-2H3,(H2,12,14) |
InChI Key |
GHNCOFSNOBJKDA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC2=NC(=CN=C2C(C1)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.